molecular formula C12H13ClO2 B8813483 1-(4-Chlorophenyl)hexane-1,4-dione CAS No. 676266-99-2

1-(4-Chlorophenyl)hexane-1,4-dione

Cat. No.: B8813483
CAS No.: 676266-99-2
M. Wt: 224.68 g/mol
InChI Key: GOPIHDJIGFSCCQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)hexane-1,4-dione is a useful research compound. Its molecular formula is C12H13ClO2 and its molecular weight is 224.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

676266-99-2

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

1-(4-chlorophenyl)hexane-1,4-dione

InChI

InChI=1S/C12H13ClO2/c1-2-11(14)7-8-12(15)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

GOPIHDJIGFSCCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Anhydrous zinc chloride (3.71 g, 27.2 mmol) was placed into a round bottom flask and dried by melting under vacuum at 250-350° C. for 15 minutes. After cooling under vacuum to room temperature, benzene (15 ml.), triethylamine (2.7 ml, 19.42 mmol) and tert-butanol (1.83 ml, 19.42 mmol) were successively added. The mixture was stirred until zinc chloride was fully dissolved (approx. 2 hour) and 1-(4-chlorophenyl)ethan-1-one (3.0 g, 19.42 mmol) and 1-bromobutan-2-one (2.05 g, 13.6 mmol) were successively added. The mixture was stirred for 1 hour and allowed to stand for 4 days at room temperature, and thereafter quenched with 5% aq. sulfuric acid. The organic layer was separated, washed with water (2×50 ml), brine (1×25 ml), dried over anhydrous sodium sulfate and the solvent evaporated off. The crude product was purified by column chromatography over silica gel (100-200 mesh) using chloroform as eluent to give 2.30 g (75.63%) of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
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2.05 g
Type
reactant
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3.71 g
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catalyst
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0 (± 1) mol
Type
catalyst
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Quantity
2.7 mL
Type
reactant
Reaction Step Four
Quantity
1.83 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
75.63%

Synthesis routes and methods II

Procedure details

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